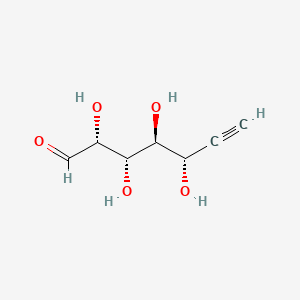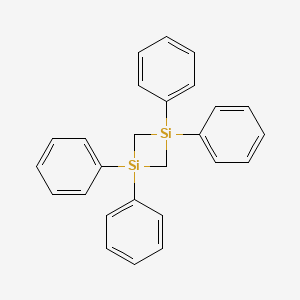
1,1,3,3-Tetraphenyl-1,3-disiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetraphenyl-1,3-disiletane is an organosilicon compound with the molecular formula C28H24Si2. It is characterized by the presence of two silicon atoms bonded to phenyl groups, forming a unique disiletane ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with a suitable halogenating agent, followed by cyclization. For example, the reaction of diphenylsilane with iodine monochloride or sodium benzenethiolate in benzenethiol can yield the desired disiletane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetraphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine monochloride, sodium benzenethiolate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as benzene or toluene .
Major Products Formed
The major products formed from these reactions include siloxane and silane derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetraphenyl-1,3-disiletane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetraphenyl-1,3-disiletane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. This property is exploited in catalysis and materials science, where the compound acts as a catalyst or a building block for larger molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains methyl and vinyl groups instead of phenyl groups.
1,1,3,3-Tetrachloro-1,3-disilacyclobutane: This compound has chlorine atoms instead of phenyl groups and forms a different ring structure.
Uniqueness
1,1,3,3-Tetraphenyl-1,3-disiletane is unique due to its phenyl groups, which impart distinct chemical properties and reactivity. These properties make it particularly useful in applications requiring stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
2319-40-6 |
|---|---|
Molekularformel |
C26H24Si2 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1,1,3,3-tetraphenyl-1,3-disiletane |
InChI |
InChI=1S/C26H24Si2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(22-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI-Schlüssel |
BBQCMUNBXIEAFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Verwandte CAS-Nummern |
170473-77-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


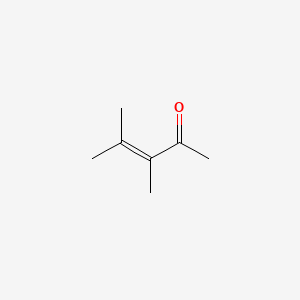
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
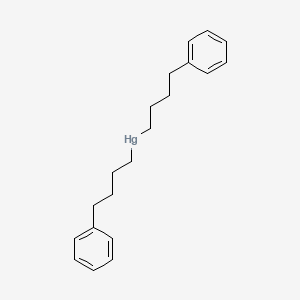
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
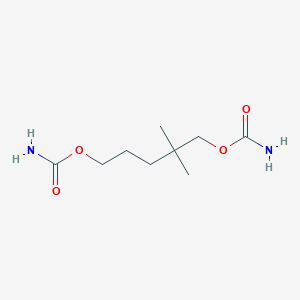
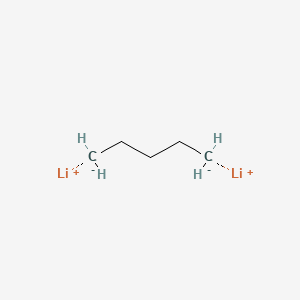
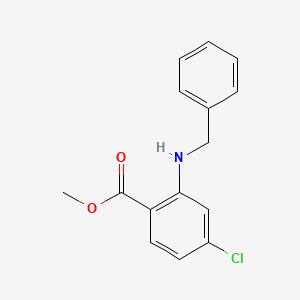
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
